molecular formula C20H42N4O2 B12649569 N,N''-Hexane-1,6-diylbis(N'-hexylurea) CAS No. 89307-23-3

N,N''-Hexane-1,6-diylbis(N'-hexylurea)

Katalognummer: B12649569
CAS-Nummer: 89307-23-3
Molekulargewicht: 370.6 g/mol
InChI-Schlüssel: RIQWMBYGUHQQOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’‘-Hexane-1,6-diylbis(N’-hexylurea): is a chemical compound with the molecular formula C20H42N4O2 and a molecular weight of 370.574 g/mol . It is characterized by its structure, which includes two urea groups connected by a hexane chain. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N’‘-Hexane-1,6-diylbis(N’-hexylurea) typically involves the reaction of hexamethylene diisocyanate with hexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Hexamethylene diisocyanate+HexylamineN,N”-Hexane-1,6-diylbis(N’-hexylurea)\text{Hexamethylene diisocyanate} + \text{Hexylamine} \rightarrow \text{N,N''-Hexane-1,6-diylbis(N'-hexylurea)} Hexamethylene diisocyanate+Hexylamine→N,N”-Hexane-1,6-diylbis(N’-hexylurea)

Industrial Production Methods: In industrial settings, the production of N,N’‘-Hexane-1,6-diylbis(N’-hexylurea) involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: N,N’‘-Hexane-1,6-diylbis(N’-hexylurea) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The urea groups in the compound can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while substitution reactions can introduce new functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

N,N’‘-Hexane-1,6-diylbis(N’-hexylurea) has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of N,N’‘-Hexane-1,6-diylbis(N’-hexylurea) involves its interaction with specific molecular targets. The urea groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can affect enzymatic activity, protein stability, and other biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

  • N,N’-Hexane-1,6-diylbis(2-hydroxybenzamide)
  • N,N’-Hexane-1,6-diylbis(3-phenylprop-2-en-1-imine)
  • N,N’-Hexane-1,6-diylbis(N-(2,2,6,6-tetramethylpiperidin-4-yl)formamide)

Comparison: N,N’‘-Hexane-1,6-diylbis(N’-hexylurea) is unique due to its specific structure, which includes two urea groups connected by a hexane chain. This structure allows it to form stable hydrogen bonds and interact with a wide range of biomolecules. In comparison, similar compounds may have different functional groups or chain lengths, leading to variations in their chemical properties and applications .

Eigenschaften

CAS-Nummer

89307-23-3

Molekularformel

C20H42N4O2

Molekulargewicht

370.6 g/mol

IUPAC-Name

1-hexyl-3-[6-(hexylcarbamoylamino)hexyl]urea

InChI

InChI=1S/C20H42N4O2/c1-3-5-7-11-15-21-19(25)23-17-13-9-10-14-18-24-20(26)22-16-12-8-6-4-2/h3-18H2,1-2H3,(H2,21,23,25)(H2,22,24,26)

InChI-Schlüssel

RIQWMBYGUHQQOS-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCNC(=O)NCCCCCCNC(=O)NCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.